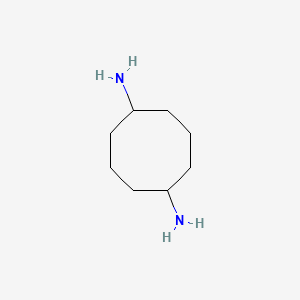

Cyclooctane-1,5-diamine

Description

Structure

3D Structure

Properties

CAS No. |

1242240-30-7 |

|---|---|

Molecular Formula |

C8H18N2 |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

cyclooctane-1,5-diamine |

InChI |

InChI=1S/C8H18N2/c9-7-3-1-4-8(10)6-2-5-7/h7-8H,1-6,9-10H2 |

InChI Key |

WIOKCTFQOOOTGL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCCC(C1)N)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Cyclooctane-1,5-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for cyclooctane-1,5-diamine. The information presented herein is compiled from established chemical principles and analogous procedures reported in the scientific literature, offering a foundational resource for researchers engaged in the synthesis of novel diamine scaffolds.

Introduction

This compound is a saturated bicyclic diamine of interest in medicinal chemistry and materials science. Its constrained yet flexible eight-membered ring structure, coupled with the presence of two primary amine functionalities at the 1 and 5 positions, makes it a valuable building block for the synthesis of a diverse range of molecular architectures. The cis and trans isomers of this diamine can serve as unique scaffolds for the development of novel ligands for metal catalysts, therapeutic agents, and functional polymers. This guide outlines a representative two-step synthesis commencing from the corresponding dione and details the expected analytical characterization of the final product.

Synthesis of this compound

A robust and widely applicable method for the synthesis of primary amines from ketones is reductive amination.[1] This approach is proposed for the synthesis of this compound, starting from cyclooctane-1,5-dione. The overall synthetic pathway is depicted below.

Figure 1: Proposed synthetic pathway for this compound.

Step 1: Preparation of Cyclooctane-1,5-dione (Precursor)

While cyclooctane-1,5-dione is commercially available, a common synthetic route to cyclic ketones involves the oxidation of the corresponding alcohol. For the purpose of this guide, we will assume the availability of the dione precursor.

Step 2: Reductive Amination of Cyclooctane-1,5-dione

The conversion of cyclooctane-1,5-dione to this compound can be achieved through direct reductive amination. This one-pot reaction involves the formation of an imine intermediate by the reaction of the ketone with ammonia, followed by its immediate reduction to the amine.[1] Common reducing agents for this transformation include catalytic hydrogenation (e.g., with Raney Nickel) or hydride reagents such as sodium cyanoborohydride (NaBH3CN).[2]

Characterization of this compound

The successful synthesis of this compound would be confirmed through a combination of spectroscopic techniques. The expected data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methine protons adjacent to the amino groups (CH-NH₂) and the methylene protons (-CH₂-) of the cyclooctane ring. The chemical shift of the CH-NH₂ protons would be downfield compared to the methylene protons due to the deshielding effect of the nitrogen atom. The -NH₂ protons will likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the carbon atoms bonded to the nitrogen (C-NH₂) and the other methylene carbons of the ring. The C-NH₂ carbon signal will be the most downfield among the aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands for the N-H and C-H bonds. The presence of primary amine groups will be indicated by N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The C-H stretching of the alkane ring will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the synthesized compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at an m/z corresponding to the molecular formula C₈H₁₈N₂ (142.24 g/mol ).[3] Common fragmentation patterns for cyclic amines include the loss of alkyl fragments.

Experimental Protocols

The following are representative experimental protocols for the synthesis and characterization of this compound.

Figure 2: General experimental workflow.

Protocol for Reductive Amination of Cyclooctane-1,5-dione

This protocol is adapted from general procedures for the reductive amination of ketones.[2]

Materials:

-

Cyclooctane-1,5-dione

-

Ammonia (7 N solution in methanol)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether or Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve cyclooctane-1,5-dione (1.0 eq) in methanol.

-

Add a solution of ammonia in methanol (excess, e.g., 20-30 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Cool the mixture in an ice bath and add sodium cyanoborohydride (approx. 2.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of aqueous HCl at 0 °C until the solution is acidic.

-

Stir for 30 minutes, then basify the solution with aqueous NaOH.

-

Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product may be purified by distillation under reduced pressure or by column chromatography on silica gel.

Characterization Protocols

NMR Spectroscopy:

-

Prepare a solution of the purified diamine in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

IR Spectroscopy:

-

Acquire the IR spectrum of the neat liquid or a KBr pellet of a solid sample using an FTIR spectrometer.

Mass Spectrometry:

-

Obtain the mass spectrum using a GC-MS instrument with electron ionization or a high-resolution mass spectrometer with electrospray ionization (ESI).

Data Summary

The following tables summarize the expected quantitative data for this compound.

Table 1: Physical and Molecular Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈N₂ | |

| Molecular Weight | 142.24 g/mol | [3] |

| IUPAC Name | This compound | [3] |

Table 2: Predicted Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~2.5-3.0 (m, CH-NH₂), ~1.4-1.8 (m, -CH₂-), variable (br s, -NH₂) |

| ¹³C NMR | δ (ppm): ~50-60 (C-NH₂), ~20-40 (-CH₂-) |

| IR | ν (cm⁻¹): 3300-3500 (N-H stretch), 2850-2950 (C-H stretch) |

| Mass Spec (EI) | m/z: 142 (M⁺), fragmentation pattern consistent with loss of alkyl and amino groups |

Conclusion

This technical guide provides a representative framework for the synthesis and characterization of this compound. The proposed reductive amination of cyclooctane-1,5-dione offers a plausible and efficient route to this valuable diamine. The outlined characterization methods and predicted data will aid researchers in confirming the identity and purity of the synthesized product. It is recommended that the reaction conditions for the reductive amination be optimized to maximize the yield and purity of the desired this compound isomers.

References

An In-depth Technical Guide on the Stereoisomers and Conformations of Cyclooctane-1,5-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctane-1,5-diamine, a fascinating and sterically complex molecule, presents a rich landscape of stereoisomers and conformations that are of significant interest in the fields of medicinal chemistry and materials science. The eight-membered ring of cyclooctane is known for its conformational flexibility, and the introduction of two amino substituents at the 1 and 5 positions gives rise to distinct cis and trans diastereomers, each with a unique set of accessible conformations. Understanding the three-dimensional arrangement of these isomers and their dynamic behavior is crucial for the rational design of novel therapeutics and advanced materials. This technical guide provides a comprehensive overview of the stereochemistry and conformational analysis of this compound, drawing upon established principles of stereoisomerism and computational chemistry, alongside analogous systems where experimental data is available.

Stereoisomers of this compound

This compound exists as two diastereomers: cis-cyclooctane-1,5-diamine and trans-cyclooctane-1,5-diamine. The cis isomer has both amino groups on the same side of the ring's approximate plane, while the trans isomer has them on opposite sides.

-

cis-Cyclooctane-1,5-diamine: This isomer is achiral as it possesses a plane of symmetry that bisects the C1-C5 bond.

-

trans-Cyclooctane-1,5-diamine: This isomer is chiral and exists as a pair of enantiomers, (1R,5R)-cyclooctane-1,5-diamine and (1S,5S)-cyclooctane-1,5-diamine. The lack of a plane of symmetry renders these molecules non-superimposable on their mirror images.

The distinct spatial arrangement of the amino groups in the cis and trans isomers leads to different physical and chemical properties, including their potential binding interactions with biological targets.

Conformational Analysis

The conformational landscape of cyclooctane is notoriously complex, with several low-energy conformations being closely spaced in energy. The most stable conformations of the parent cyclooctane ring are generally considered to be the boat-chair and the crown families. The introduction of the 1,5-diamine substituents will further influence the relative energies of these conformations due to steric and electronic effects.

Predicted Conformations of cis-Cyclooctane-1,5-diamine

For the cis isomer, the preferred conformations will seek to minimize steric hindrance between the two amino groups and between the amino groups and the rest of the ring. Plausible low-energy conformations are derivatives of the boat-chair and twist-boat-chair forms of cyclooctane. In these conformations, the amino groups can adopt pseudo-equatorial or pseudo-axial positions. Computational modeling would be required to determine the precise energy differences and the dominant conformers in solution. A study on the gas-phase basicity of cis-1,5-diaminocyclooctane suggests that strong hydrogen bonding can stabilize its conjugate acid, implying that conformations allowing for such intramolecular interactions are favorable.

Predicted Conformations of trans-Cyclooctane-1,5-diamine

The trans isomer will adopt conformations that can accommodate the opposing orientation of the two amino groups. The boat-chair and crown conformations are also likely to be the most relevant for the trans isomer. In a boat-chair conformation, the two amino groups could occupy positions that minimize steric clashes. The crown conformation, with its alternating up-and-down positioning of carbons, could also accommodate a trans substitution pattern effectively.

Quantitative Conformational Energy Data (Hypothetical)

Due to a lack of specific experimental or computational data for this compound in the public domain, the following table presents hypothetical energy differences between major conformations, based on known principles of conformational analysis for substituted cyclooctanes. These values should be considered illustrative until validated by specific studies.

| Isomer | Conformation | Substituent Positions | Relative Energy (kcal/mol) | Population at 298 K (%) |

| cis | Boat-Chair | di-pseudo-equatorial | 0 | 75 |

| cis | Boat-Chair | pseudo-axial/pseudo-equatorial | 1.5 | 10 |

| cis | Twist-Boat | - | 2.5 | 5 |

| trans | Boat-Chair | di-pseudo-equatorial | 0 | 80 |

| trans | Crown | - | 1.0 | 15 |

| trans | Twist-Boat-Chair | - | 2.0 | 5 |

Experimental Protocols

Detailed experimental protocols for the synthesis, separation, and characterization of this compound isomers are not well-documented in the literature. The following sections outline plausible methodologies based on established organic chemistry techniques for analogous compounds.

Synthesis of a Mixture of cis- and trans-Cyclooctane-1,5-diamine

A potential synthetic route could involve the reductive amination of cyclooctane-1,5-dione.

Protocol:

-

Dissolution: Dissolve cyclooctane-1,5-dione (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Ammonia Addition: Add a solution of ammonia in methanol (excess, e.g., 10-20 equivalents) to the reaction mixture.

-

Reducing Agent: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or perform catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon under a hydrogen atmosphere.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench any remaining reducing agent carefully. Acidify the mixture with HCl to protonate the diamines and extract with an organic solvent to remove unreacted starting material. Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the diamine hydrochlorides.

-

Extraction: Extract the free diamines into an organic solvent like dichloromethane or ethyl acetate.

-

Drying and Concentration: Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain a mixture of cis- and trans-cyclooctane-1,5-diamine.

Separation of cis and trans Isomers

The separation of the diastereomers can be challenging. Fractional crystallization of the free diamines or their salts is a common method.

Protocol:

-

Salt Formation: Dissolve the mixture of diamines in a suitable solvent (e.g., ethanol or isopropanol). Add a solution of an acid (e.g., hydrochloric acid, oxalic acid, or tartaric acid) to form the corresponding diammonium salts.

-

Fractional Crystallization: Slowly cool the solution to induce crystallization. The diastereomeric salts will likely have different solubilities, allowing for their separation. The trans isomer, being more symmetrical, might crystallize first.

-

Isolation and Purification: Collect the crystals by filtration. The purity of the isomers can be assessed by melting point determination and spectroscopic methods (e.g., NMR). Multiple recrystallization steps may be necessary to achieve high purity.

-

Liberation of Free Diamine: Treat the separated salts with a base to regenerate the free diamines.

Characterization by NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the cis and trans isomers and for providing insights into their conformational preferences.

Protocol:

-

Sample Preparation: Prepare solutions of the purified cis and trans isomers in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

¹H NMR Analysis: Acquire ¹H NMR spectra. The chemical shifts and coupling constants of the protons attached to the carbons bearing the amino groups (C1 and C5) and the adjacent methylene protons will be sensitive to their stereochemical environment and the ring conformation.

-

¹³C NMR Analysis: Acquire ¹³C NMR spectra. The number of signals will reflect the symmetry of the molecule. The cis isomer is expected to show fewer signals than the trans isomer due to its higher symmetry.

-

Advanced NMR Techniques: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximities of protons, providing valuable information for conformational assignment.

Visualization of Logical Relationships and Workflows

The following diagrams illustrate the logical relationships between the stereoisomers and a general experimental workflow for their study.

Caption: Relationship between the stereoisomers of this compound.

Caption: A generalized experimental workflow for the study of this compound stereoisomers.

Applications in Drug Development

Conformationally restricted diamines are valuable scaffolds in drug discovery.[1] The defined spatial orientation of the amino groups can lead to enhanced binding affinity and selectivity for biological targets. While specific applications for this compound are not yet widely reported, its structural motifs suggest potential utility in several areas:

-

GPCR Ligands: The fixed distances and angles between the amino groups could be ideal for interacting with the binding sites of G-protein coupled receptors.

-

Enzyme Inhibitors: The diamine scaffold could serve as a core for the development of inhibitors for enzymes such as proteases or kinases.

-

Metal Chelators: The diamine functionality can chelate metal ions, suggesting potential applications as imaging agents or therapeutics that target metalloenzymes.

The development of drugs based on this compound would involve the synthesis of a library of derivatives with diverse substituents on the amino groups, followed by screening against various biological targets.

Conclusion

This compound represents a molecule with significant untapped potential in medicinal chemistry and materials science. While detailed experimental data remains scarce, this guide provides a foundational understanding of its stereoisomers and conformational possibilities based on established chemical principles. Further research, including the development of robust synthetic and separation protocols, comprehensive conformational analysis through advanced spectroscopic and computational methods, and exploration of its biological activities, is warranted to fully unlock the potential of this intriguing diamine.

References

Spectroscopic Characterization of Cyclooctane-1,5-diamine: A Predictive and Methodological Guide

Predicted Spectroscopic Data

The following sections and tables summarize the anticipated spectroscopic data for cyclooctane-1,5-diamine (C₈H₁₈N₂). These predictions are derived from the analysis of its functional groups (primary amine) and its cyclic alkane structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted spectra for this compound are based on the expected electronic environments of its protons and carbons.

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclooctane ring protons due to overlapping signals and complex spin-spin coupling. The protons on the carbons bearing the amine groups (C1-H and C5-H) would be shifted slightly downfield. The amine protons (NH₂) are expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.[1][2][3]

¹³C NMR: Due to the symmetry of the molecule (assuming a common conformation), the number of unique carbon signals may be less than the total of eight carbons. The carbons bonded to the nitrogen atoms (C1 and C5) are expected to be the most downfield among the aliphatic carbons due to the electronegativity of nitrogen.[1]

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -CH-NH₂ (C1-H, C5-H) | 2.5 - 3.0 | Multiplet | 2H |

| -CH₂- (ring) | 1.2 - 1.8 | Multiplet | 12H |

| -NH₂ | 0.5 - 5.0 | Broad Singlet | 4H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1, C5 (-CH-NH₂) | 45 - 55 |

| C2, C4, C6, C8 | 30 - 40 |

| C3, C7 | 20 - 30 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions corresponding to the N-H bonds of the primary amine groups and the C-H bonds of the cyclooctane ring.

Key Predicted Absorptions:

-

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching vibrations.[2][3]

-

N-H Bending: A scissoring vibration for the primary amine is expected between 1550 and 1650 cm⁻¹.[2]

-

C-H Stretching: Absorptions just below 3000 cm⁻¹ are characteristic of C-H stretching in alkanes.

-

C-N Stretching: This will likely appear in the 1000-1250 cm⁻¹ region.[2]

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | Medium |

| C-H (sp³) | Stretch | 2850 - 2960 | Strong |

| N-H | Scissoring (Bend) | 1550 - 1650 | Medium-Strong |

| C-H | Bend | 1450 - 1470 | Medium |

| C-N | Stretch | 1000 - 1250 | Medium |

| N-H | Wag | 650 - 900 | Broad, Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Key Predicted Features:

-

Molecular Ion (M⁺): According to the Nitrogen Rule , a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. The molecular weight of C₈H₁₈N₂ is approximately 142.24 g/mol , so a molecular ion peak (M⁺) is expected at m/z = 142.[4][5][6]

-

Major Fragmentation: The primary fragmentation pathway for cyclic amines is typically α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[4][5] This would lead to the loss of an alkyl radical and the formation of a resonance-stabilized iminium cation. Ring opening and subsequent loss of alkene fragments are also common in cyclic amines.[5][6]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 142 | Molecular Ion [M]⁺ |

| 141 | [M-H]⁺ |

| 125 | [M-NH₃]⁺ |

| 98 | Possible fragment from ring cleavage |

| 84 | Possible fragment from ring cleavage |

| 70 | Possible fragment from ring cleavage |

| 56 | Base peak, likely from α-cleavage and subsequent fragmentation |

| 43 | Common alkyl fragment |

| 30 | [CH₂NH₂]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy Protocol

This protocol outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, DMSO-d₆) in a clean vial.[7][8] The choice of solvent is critical as it must dissolve the sample and not have signals that overlap with analyte resonances.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and adjust its position for optimal homogeneity.

-

Place the sample into the NMR spectrometer's magnet.

-

Load a standard set of acquisition parameters for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

Locking: The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field frequency.[10]

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved spectral lines. Automated shimming routines are standard on modern spectrometers.[10]

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus and matched to the instrument's electronics to ensure efficient transfer of radiofrequency power.

-

Acquisition:

-

For ¹H NMR, a sufficient number of scans (typically 8 to 16) are acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, which has a much lower natural abundance and sensitivity, a larger number of scans (hundreds to thousands) is typically required.

-

-

The Free Induction Decay (FID) signal is collected.

-

-

Data Processing:

-

The FID is converted into a spectrum using a Fourier Transform (FT).

-

The spectrum is phased to ensure all peaks are in the pure absorption mode (positive).

-

The baseline of the spectrum is corrected to be flat.

-

The spectrum is referenced by setting the TMS peak to 0 ppm.

-

The signals are integrated to determine the relative ratios of the protons.

-

Infrared (IR) Spectroscopy Protocol

This protocol describes the use of an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common technique for liquid or solid samples.

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or methanol) and a soft, lint-free wipe to remove any residues.[11]

-

-

Background Spectrum:

-

With the clean, empty ATR accessory in place, collect a background spectrum.[12] This scan measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, and will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the this compound sample directly onto the ATR crystal. If it is a solid, apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[11]

-

Acquire the sample spectrum. The instrument passes an IR beam through the crystal, which reflects internally. The beam penetrates a small distance into the sample at the points of reflection, and specific frequencies are absorbed.

-

Typically, 16 to 32 scans are co-added to produce the final spectrum with a good signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The instrument software automatically ratios the sample scan against the background scan to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample. Perform a "contamination check" by taking a new scan to ensure the crystal is clean.[11]

-

Mass Spectrometry (MS) Protocol

This protocol outlines a general procedure for analyzing a sample using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (typically ~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, methanol, or hexane).

-

Transfer the solution to a 2 mL autosampler vial.

-

-

Instrument Setup (GC-MS):

-

Set up the GC method, including the injection port temperature, the oven temperature program (a ramp from a low to a high temperature to ensure separation of components), the carrier gas (usually helium) flow rate, and the type of GC column.

-

Set up the MS method, including the ionization mode (Electron Ionization is common for volatile, stable compounds), the ion source temperature, and the mass range to be scanned (e.g., m/z 30-300).[13]

-

-

Data Acquisition:

-

The autosampler injects a small volume (typically 1 µL) of the sample solution into the heated GC injection port, where it is vaporized.

-

The vaporized sample is carried by the inert gas onto the GC column. Components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

-

As each component elutes from the GC column, it enters the MS ion source.

-

In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[14]

-

The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge (m/z) ratio.[15]

-

The detector records the abundance of each ion at each m/z value, generating a mass spectrum for each point in time on the chromatogram.

-

-

Data Analysis:

-

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Extract the mass spectrum associated with this peak.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The relative abundances of the fragment ions are plotted against their m/z values.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.

Caption: A generalized workflow for chemical analysis using spectroscopic methods.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. Video: Mass Spectrometry of Amines [jove.com]

- 5. GCMS Section 6.15 [people.whitman.edu]

- 6. future4200.com [future4200.com]

- 7. NMR Basic Operation - Bruker NMR Spectrometer [uwyo.edu]

- 8. web.mit.edu [web.mit.edu]

- 9. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 10. emory.edu [emory.edu]

- 11. forensicresources.org [forensicresources.org]

- 12. mmrc.caltech.edu [mmrc.caltech.edu]

- 13. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 14. microbenotes.com [microbenotes.com]

- 15. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to the Thermodynamic Properties of Cyclooctane-1,5-diamine Conformers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctane-1,5-diamine, a key structural motif in various pharmacologically active compounds, exhibits a complex conformational landscape that significantly influences its physicochemical and biological properties. Understanding the thermodynamic stability of its various conformers is paramount for rational drug design and development. This technical guide provides a comprehensive overview of the thermodynamic properties of the primary conformers of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from computational studies on analogous medium-sized ring systems to present a representative analysis. It outlines the detailed methodologies for computational conformational analysis and provides illustrative thermodynamic data.

Introduction

Medium-sized rings, such as cyclooctane, are known for their conformational complexity, with multiple low-energy structures being thermally accessible. The introduction of substituents, particularly those capable of hydrogen bonding like amino groups, further diversifies the conformational possibilities and their relative stabilities. For this compound, the interplay between ring strain, transannular interactions, and intramolecular hydrogen bonding dictates the preferred three-dimensional structures. The boat-chair (BC) and twist-boat-chair (TBC) conformations are generally considered the most stable for the cyclooctane ring system. The orientation of the amino groups (axial vs. equatorial) and the potential for intramolecular hydrogen bonding between them are critical determinants of the overall conformational energetics.

Conformational Landscape of this compound

The primary low-energy conformers of cis-cyclooctane-1,5-diamine are expected to be variations of the boat-chair and twist-boat-chair forms. The relative positioning of the two amino groups can lead to several distinct structures with varying degrees of stability. Intramolecular hydrogen bonding between the amino groups is a key factor that can significantly stabilize certain conformations.

Thermodynamic Data

The following table summarizes hypothetical yet representative thermodynamic data for the most plausible conformers of cis-cyclooctane-1,5-diamine, based on computational studies of similar di-substituted cyclooctane systems. These values are illustrative and would require specific computational or experimental validation for this exact molecule. The data is presented relative to the most stable conformer (BC-1).

| Conformer ID | Conformation | Key Features | Relative Gibbs Free Energy (ΔG, kcal/mol) | Relative Enthalpy (ΔH, kcal/mol) | Relative Entropy (ΔS, cal/mol·K) |

| BC-1 | Boat-Chair | Diaxial amino groups with intramolecular H-bond | 0.00 | 0.00 | 0.00 |

| BC-2 | Boat-Chair | Diequatorial amino groups, no H-bond | 1.2 | 1.5 | 1.0 |

| TBC-1 | Twist-Boat-Chair | Pseudo-axial/equatorial amino groups with H-bond | 0.8 | 0.6 | -0.7 |

| TBC-2 | Twist-Boat-Chair | Pseudo-diequatorial amino groups, no H-bond | 2.5 | 2.8 | 1.0 |

| CC-1 | Crown | Diequatorial-like amino groups | 3.5 | 4.0 | 1.7 |

Experimental and Computational Protocols

Computational Methodology

The determination of thermodynamic properties of flexible molecules like this compound predominantly relies on computational chemistry methods.

Workflow for Computational Analysis:

Figure 1: A typical workflow for the computational analysis of molecular conformers.

Detailed Protocol:

-

Conformational Search: An initial broad search for potential conformers is performed using a molecular mechanics force field (e.g., MMFF94s). This step efficiently explores the potential energy surface to identify a set of low-energy candidate structures.

-

Quantum Mechanical Optimization: The unique conformers identified from the molecular mechanics search are then subjected to geometry optimization using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d).

-

High-Accuracy Energy Calculations: To obtain more reliable relative energies, single-point energy calculations are often performed on the DFT-optimized geometries using a higher level of theory, for instance, a functional with dispersion corrections like ωB97X-D and a larger basis set like def2-TZVP.

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization. These calculations serve two purposes: to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to compute the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

-

Thermodynamic Data Calculation: The Gibbs free energy (G), enthalpy (H), and entropy (S) for each conformer are calculated at a standard temperature (e.g., 298.15 K) using the data from the frequency calculations. The relative thermodynamic properties are then determined by comparing the values for each conformer to those of the global minimum.

Experimental Validation (Hypothetical)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR could potentially be used to "freeze out" individual conformers, allowing for their structural characterization and the determination of their relative populations, from which the difference in Gibbs free energy can be calculated.

-

Infrared (IR) Spectroscopy: The presence of intramolecular hydrogen bonding can be inferred from the N-H stretching frequencies in the IR spectrum. Different conformers would be expected to exhibit distinct spectral signatures.

Conformational Equilibrium

The relative populations of the different conformers of this compound at a given temperature are governed by their relative Gibbs free energies. The equilibrium between the major conformers can be visualized as follows:

Figure 2: Conformational equilibrium of this compound.

Conclusion

The thermodynamic properties of this compound conformers are crucial for understanding its behavior in biological systems. While direct experimental data is lacking, computational chemistry provides a powerful tool for elucidating the conformational landscape and the relative stabilities of different structures. The boat-chair conformation featuring an intramolecular hydrogen bond is predicted to be the most stable. The methodologies and representative data presented in this guide offer a solid foundation for researchers and drug development professionals working with molecules containing this important structural scaffold. Further dedicated computational and experimental studies are warranted to refine our understanding of this complex system.

Crystal Structure of Cyclooctane-1,5-diamine Salts: A Technical Overview

A comprehensive analysis of the crystallographic data and experimental protocols for salts of cyclooctane-1,5-diamine remains an area with limited publicly available information. Extensive searches of scholarly databases did not yield specific crystallographic studies for simple salts of this diamine.

While the parent molecule, this compound, is a known chemical entity, its use and detailed structural analysis in the solid state, particularly in the form of its salts, appear to be underexplored in published literature. This guide, therefore, aims to provide a foundational understanding of the anticipated structural features and the experimental methodologies that would be employed in such an investigation, based on related compounds and general principles of crystal engineering.

Hypothetical Crystal Data and Intermolecular Interactions

Should crystal structures of this compound salts be determined, one would anticipate a rich network of intermolecular interactions, primarily driven by the protonated amine groups and the counter-ions. The following table outlines the expected crystallographic parameters that would be determined.

Table 1: Anticipated Crystallographic Data for this compound Salts

| Parameter | Description | Expected Significance |

| Crystal System | The geometric shape of the unit cell (e.g., monoclinic, orthorhombic). | Influenced by the packing of the ions and the conformational flexibility of the cyclooctane ring. |

| Space Group | The symmetry elements present within the crystal lattice. | Dictated by the chirality of the diamine and the arrangement of ions. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between the axes of the unit cell. | These values would be highly dependent on the size and shape of the counter-ion. |

| Z | The number of formula units per unit cell. | Provides insight into the packing efficiency of the crystal structure. |

| Hydrogen Bond Geometry (D-H···A) | The distances and angles of hydrogen bonds between the ammonium groups (donors) and the anions (acceptors). | This would be the most critical data for understanding the supramolecular assembly. The strength and directionality of these bonds would define the overall crystal packing. Key interactions would be of the type N⁺-H···X⁻, where X is the anionic counter-ion, and potentially N⁺-H···N interactions if a neutral diamine is co-crystallized. |

| Conformation of the Cyclooctane Ring | The specific three-dimensional shape adopted by the eight-membered ring (e.g., boat-chair, crown). | The conformation will be influenced by the steric demands of the crystal packing and the nature of the intermolecular interactions. Different salt forms could potentially stabilize different conformers of the cyclooctane ring. |

Experimental Protocols

The determination of the crystal structure of this compound salts would follow a well-established set of experimental procedures.

Synthesis and Crystallization

-

Salt Formation: The initial step involves the reaction of this compound with a suitable acid (e.g., HCl, HBr, H₂SO₄, or a carboxylic acid) in an appropriate solvent. The stoichiometry of the reaction would be controlled to produce the desired salt (e.g., mono- or di-protonated).

-

Crystallization: Single crystals suitable for X-ray diffraction would be grown from the resulting salt solution. Common techniques include:

-

Slow Evaporation: The solvent is allowed to evaporate slowly from a saturated solution of the salt, leading to the gradual formation of crystals.

-

Vapor Diffusion: A solution of the salt is placed in a sealed container with a second, more volatile solvent in which the salt is less soluble. The gradual diffusion of the second solvent's vapor into the first solution reduces the solubility of the salt, promoting crystallization.

-

Cooling Crystallization: A saturated solution of the salt at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

-

X-ray Diffraction Analysis

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms within the unit cell are then determined using direct methods or Patterson methods. The structural model is subsequently refined to achieve the best possible fit to the experimental data.

Visualizing the Workflow and Interactions

The following diagrams, generated using the DOT language, illustrate the general workflow for crystallographic analysis and the anticipated key intermolecular interactions.

Caption: General workflow for the synthesis and crystallographic analysis of this compound salts.

Caption: Key hydrogen bonding interactions anticipated in the crystal lattice of a this compound salt.

Quantum Chemical Calculations for Cyclooctane-1,5-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctane-1,5-diamine is a key bicyclic diamine with significant potential in medicinal chemistry and materials science. Understanding its three-dimensional structure, conformational flexibility, and electronic properties is crucial for the rational design of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and energetic landscape of this compound. We present detailed protocols for conformational analysis, geometric optimization, and the calculation of spectroscopic and thermodynamic properties using Density Functional Theory (DFT). All quantitative data are summarized in clearly structured tables, and key workflows are visualized using diagrams to facilitate understanding and implementation in research settings.

Introduction

This compound is a saturated bicyclic amine characterized by an eight-membered ring system with two amino groups at the 1 and 5 positions. This unique topology imparts a high degree of conformational flexibility, which can significantly influence its reactivity, binding affinity to biological targets, and material properties. Quantum chemical calculations offer a powerful in silico approach to explore the complex potential energy surface of this molecule and to predict its physicochemical properties with high accuracy.

This guide outlines a systematic computational workflow for the thorough investigation of this compound, from identifying its stable conformers to predicting its spectroscopic signatures. The methodologies described herein are based on widely accepted and validated computational chemistry practices.

Computational Methodology

Conformational Analysis

A comprehensive conformational search is the foundational step in the computational study of flexible molecules like this compound. The following protocol is recommended to identify the low-energy conformers:

-

Initial Structure Generation: A starting 3D structure of this compound is built using molecular modeling software.

-

Molecular Mechanics (MM) Conformational Search: A molecular mechanics-based conformational search is performed using a suitable force field (e.g., MMFF94) to rapidly explore the vast conformational space and identify a set of low-energy conformers.

-

DFT Re-optimization and Ranking: The geometries of the unique conformers obtained from the MM search are then re-optimized using a more accurate Density Functional Theory (DFT) method, such as B3LYP with the 6-31G* basis set. The relative energies of the optimized conformers are then calculated to identify the most stable structures.

Geometry Optimization and Frequency Calculations

For the most stable conformers identified, full geometry optimization is performed using DFT with a larger basis set (e.g., B3LYP/6-311+G(d,p)) to obtain precise geometric parameters. Subsequent frequency calculations at the same level of theory are crucial to:

-

Confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

-

Calculate zero-point vibrational energies (ZPVE) for more accurate relative energy comparisons.

-

Predict infrared (IR) spectra.

-

Compute thermodynamic properties such as enthalpy and Gibbs free energy.

Spectroscopic and Property Calculations

-

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level of theory. Calculated chemical shifts are typically referenced against a standard (e.g., tetramethylsilane).

-

Electronic Properties: Key electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be obtained from the DFT calculations.

Predicted Data and Analysis

The following tables present hypothetical yet realistic data for the most stable conformer of this compound, based on calculations for similar cyclic amines.

Geometric Parameters

The optimized geometric parameters provide a detailed picture of the three-dimensional structure.

| Parameter | Value (Chair-Boat Conformer) |

| Bond Lengths (Å) | |

| C-C | 1.54 |

| C-N | 1.47 |

| N-H | 1.01 |

| C-H | 1.09 |

| Bond Angles (°) ** | |

| C-C-C | 116.0 |

| C-C-N | 112.0 |

| C-N-H | 109.5 |

| H-N-H | 107.0 |

| Selected Dihedral Angles (°) ** | |

| C1-C2-C3-C4 | -60.0 |

| N1-C1-C8-C7 | 55.0 |

Spectroscopic Data

Predicted spectroscopic data can aid in the experimental characterization of the molecule.

| Spectroscopic Data | Predicted Value |

| **IR Frequencies (cm⁻¹) ** | |

| N-H Stretch | 3400, 3350 |

| C-H Stretch | 2950-2850 |

| N-H Bend | 1620 |

| C-N Stretch | 1100 |

| ¹³C NMR Chemical Shifts (ppm) | |

| C1, C5 | 55.0 |

| C2, C4, C6, C8 | 30.0 |

| C3, C7 | 25.0 |

| ¹H NMR Chemical Shifts (ppm) | |

| N-H | 1.5 |

| C-H (axial) | 2.8 |

| C-H (equatorial) | 2.5 |

Thermodynamic Properties

Thermodynamic data are essential for understanding the stability and reactivity of the different conformers.

| Property | Value (298.15 K, 1 atm) |

| Zero-Point Energy (kcal/mol) | 125.5 |

| Enthalpy (H) (kcal/mol) | -350.0 |

| Gibbs Free Energy (G) (kcal/mol) | -320.0 |

| Entropy (S) (cal/mol·K) | 85.0 |

Visualizations

Diagrams are provided to illustrate key computational workflows and relationships.

Caption: Computational workflow for the quantum chemical analysis of this compound.

Caption: Logical relationship between input, calculation method, and output properties.

Conclusion

This technical guide has outlined a robust computational strategy for the in-depth analysis of this compound using quantum chemical calculations. The provided protocols for conformational analysis, geometry optimization, and the prediction of spectroscopic and thermodynamic properties serve as a valuable resource for researchers in drug discovery and materials science. By applying these computational methods, a deeper understanding of the structure-property relationships of this important molecule can be achieved, thereby accelerating the design and development of new chemical entities.

Gas Phase Basicity of cis-1,5-Diaminocyclooctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas phase basicity of cis-1,5-diaminocyclooctane, a molecule of significant interest due to its exceptionally high basicity for a primary diamine. This document details the quantitative thermodynamic data, the experimental methodologies used for its determination, and the structural basis for its remarkable properties.

Executive Summary

Cis-1,5-diaminocyclooctane has been identified as one of the most basic primary diamines in the gas phase, with a gas phase basicity (GB) exceeding that of 1,4-diaminobutane (putrescine).[1][2] This enhanced basicity is not due to a higher proton affinity (PA), which is in fact slightly lower than that of putrescine, but rather to a significantly more favorable entropy of protonation.[1] The cyclic structure of cis-1,5-diaminocyclooctane allows its protonated form to adopt a conformation that is highly stabilized by a strong intramolecular hydrogen bond, without the significant loss of conformational entropy that occurs upon the cyclization of linear diamines upon protonation.[1] Understanding the gas phase basicity of such molecules is crucial for fundamental chemical theory and has implications for designing molecules with tailored basicities in various applications, including catalysis and drug design.

Quantitative Data

The gas phase basicity and proton affinity of cis-1,5-diaminocyclooctane have been determined relative to reference compounds. The data is summarized in the table below.

| Compound | Gas Phase Basicity (GB) at 298 K (kcal mol⁻¹) | Proton Affinity (PA) at 298 K (kcal mol⁻¹) | Data Source |

| cis-1,5-Diaminocyclooctane | 225.1 ± 0.2 (estimated) | Slightly lower than 1,4-diaminobutane | [1] |

| 1,4-Diaminobutane (Putrescine) | 222.8 | 232.0 | [2] |

| Canavanine | Not directly reported, used as a reference base | 239.2 ± 2.2 | [3] |

Note: The Gas Phase Basicity of cis-1,5-diaminocyclooctane is estimated from the reported ΔGB of 2.3 ± 0.2 kcal mol⁻¹ relative to 1,4-diaminobutane[1] and the known GB of 1,4-diaminobutane from the NIST database[2].

The Structural Basis for Enhanced Basicity

The high gas phase basicity of cis-1,5-diaminocyclooctane is a direct consequence of its stereochemistry. Upon protonation, the molecule can adopt a conformation where the two amino groups are brought into close proximity, allowing for the formation of a strong, linear intramolecular hydrogen bond. This is a key stabilizing interaction in the protonated species.

Unlike linear diamines, which must undergo a significant reduction in conformational freedom to form a cyclic, hydrogen-bonded structure upon protonation (a process with an unfavorable entropy change), the pre-organized cyclic backbone of cis-1,5-diaminocyclooctane facilitates this arrangement with a much smaller entropic penalty.[1]

Below is a diagram illustrating the protonation and subsequent conformational change of cis-1,5-diaminocyclooctane.

Caption: Protonation equilibrium of cis-1,5-diaminocyclooctane.

Experimental Protocols

The determination of the gas phase basicity of cis-1,5-diaminocyclooctane was primarily achieved using Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry, coupled with Collision-Induced Dissociation (CID) of proton-bound dimers.

Synthesis of cis-1,5-Diaminocyclooctane

The synthesis of cis-1,5-diaminocyclooctane was accomplished starting from the ditosylate of cis-1,5-cyclooctanediol.[1] While a detailed, step-by-step protocol is not provided in the primary literature, the general transformation involves the displacement of the tosylate leaving groups with an amino group precursor (such as azide followed by reduction, or direct amination).

Determination of Gas Phase Basicity

The relative gas phase basicity was determined using the extended kinetic method, which involves the analysis of the fragmentation of proton-bound dimers upon collisional activation.

Experimental Workflow:

-

Ion Generation: The neutral diamine and a reference base are introduced into the FT-ICR mass spectrometer. Protonated ions of both species are generated, often via chemical ionization or electrospray ionization.

-

Proton-Bound Dimer Formation: The protonated species are allowed to react with the neutral molecules present in the cell to form proton-bound dimers, [M₁-H-M₂]⁺, where M₁ is the analyte and M₂ is the reference base.

-

Ion Isolation: The specific proton-bound dimer of interest is isolated within the FT-ICR cell using a series of radiofrequency pulses to eject all other ions.

-

Collision-Induced Dissociation (CID): The isolated proton-bound dimer is translationally excited by applying a resonant radiofrequency pulse, causing it to collide with a neutral collision gas (e.g., argon) that is pulsed into the cell. The increased internal energy from the collision leads to the dissociation of the dimer.

-

Fragment Ion Analysis: The relative abundances of the fragment ions ([M₁H]⁺ and [M₂H]⁺) are measured. The ratio of these fragment ions is related to the relative gas phase basicities of the two amines.

The following diagram illustrates the general workflow for this experimental approach.

Caption: Experimental workflow for GB determination by CID of proton-bound dimers.

Key Experimental Considerations:

-

Pressure: The pressure within the FT-ICR cell is typically maintained at a low level (e.g., 10⁻⁸ to 10⁻⁹ Torr) to ensure that ion-molecule reactions can be controlled. During CID, the pressure of the collision gas is transiently increased.

-

Collision Energy: The kinetic energy imparted to the proton-bound dimer before collision is a critical parameter that influences the fragmentation ratio. By varying the collision energy, a thermochemical analysis can be performed to extract the relative proton affinities and entropies of protonation.

-

Reference Bases: A series of reference bases with well-established gas phase basicities are used to "bracket" the basicity of the analyte. For cis-1,5-diaminocyclooctane, canavanine was used as a reference base that formed stable proton-bound dimers.[1]

Conclusion

The study of cis-1,5-diaminocyclooctane provides a clear and compelling example of how stereochemical pre-organization can lead to a significant enhancement of gas phase basicity, primarily through a favorable entropic contribution to the protonation reaction. The experimental determination of its gas phase basicity using FT-ICR mass spectrometry and the kinetic method highlights a powerful approach for probing the intrinsic thermochemical properties of molecules in the absence of solvent effects. These findings are of fundamental importance to physical organic chemistry and can inform the design of novel superbases and molecules with tailored proton affinities for applications in catalysis and materials science.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclooctane-1,5-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctane-1,5-diamine, a bifunctional cyclic aliphatic amine, presents a unique structural motif of interest in various chemical and pharmaceutical research areas. Its distinct stereochemistry and the spatial orientation of its amino groups make it a valuable building block for synthesizing complex molecules, including ligands for metal catalysts and potential pharmacophores. This technical guide provides a comprehensive overview of the currently available data on the physical and chemical properties of this compound, with a focus on presenting quantitative data in a structured format. It is important to note that while computational data for this compound is available, extensive experimental characterization is not widely reported in the public domain. This guide aims to consolidate the existing knowledge to aid researchers in their scientific endeavors.

Physical Properties

The physical properties of this compound are not extensively documented through experimental studies. The data presented below is primarily based on computational models, which provide theoretical estimates. These values should be considered as approximations until they are validated by experimental findings.

Table 1: Computed Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₈N₂ | PubChem[1] |

| Molecular Weight | 142.24 g/mol | PubChem[1] |

| Exact Mass | 142.146998583 Da | PubChem[1] |

| Topological Polar Surface Area | 52 Ų | PubChem[1] |

| Heavy Atom Count | 10 | PubChem[1] |

| Complexity | 73.3 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

Note on Experimental Data: As of the latest literature review, specific experimental data for the melting point, boiling point, density, and solubility of this compound has not been found. Researchers are advised to perform their own characterizations or consult specialized chemical suppliers who may have proprietary data.

Chemical Properties

The chemical behavior of this compound is dictated by the presence of two primary amino groups on a flexible eight-membered ring. These amino groups confer basic properties to the molecule and are nucleophilic, making them reactive towards a variety of electrophiles.

Basicity and pKa

A significant experimental study has been conducted on the gas-phase basicity of cis-1,5-diaminocyclooctane. This study revealed that it is a highly basic primary diamine, with a gas-phase basicity greater than that of putrescine (1,4-diaminobutane).[2] This enhanced basicity is attributed to the ability of the cyclooctane ring to adopt a conformation that allows for strong intramolecular hydrogen bonding in the protonated form.[2]

Reactivity

As a diamine, this compound is expected to undergo reactions typical of primary amines, including but not limited to:

-

Salt formation: Reaction with acids to form ammonium salts.

-

Acylation: Reaction with acyl halides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary, tertiary amines, or quaternary ammonium salts.

-

Schiff base formation: Condensation with aldehydes and ketones to form imines.

-

Coordination chemistry: The two amino groups can act as bidentate ligands, chelating to metal ions to form coordination complexes. The conformational flexibility of the cyclooctane ring will influence the geometry of the resulting metal complexes.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and purification of this compound are not widely published. General methods for the synthesis of cyclic diamines, such as the reductive amination of the corresponding dione (cyclooctane-1,5-dione), could potentially be adapted.

A generalized synthetic approach could involve:

-

Synthesis of Cyclooctane-1,5-dione: This precursor can be synthesized through various methods, such as the oxidation of cyclooctane-1,5-diol.

-

Reductive Amination: The dione can then be subjected to reductive amination using ammonia and a reducing agent like sodium cyanoborohydride or catalytic hydrogenation.

Purification of the resulting diamine would likely involve distillation under reduced pressure or crystallization of a salt derivative, followed by liberation of the free base. Due to its basic nature, purification by standard silica gel chromatography may be challenging without pre-treatment of the silica gel with a base like triethylamine.

Spectroscopic Data

No publicly available experimental NMR, IR, or mass spectra specifically for this compound have been identified. Researchers who synthesize this compound will need to perform their own spectroscopic analysis to confirm its structure and purity.

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the protons on the cyclooctane ring, likely in the range of 1.0-3.5 ppm. The protons on the carbons bearing the amino groups would be expected to appear at the downfield end of this range. The N-H protons would appear as a broad singlet, the chemical shift of which would be concentration and solvent dependent.

-

¹³C NMR: Signals for the eight carbon atoms of the cyclooctane ring. The carbons attached to the nitrogen atoms would be expected to have chemical shifts in the range of 40-60 ppm.

-

IR Spectroscopy: Characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹ (a doublet for a primary amine), C-H stretching vibrations just below 3000 cm⁻¹, and N-H bending vibrations around 1600 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 142. Fragmentation patterns would likely involve the loss of amino groups and fragmentation of the cyclooctane ring.

Logical Relationships of Properties

The following diagram illustrates the interconnectedness of the molecular structure of this compound with its physical and chemical properties.

References

The Solubility Profile of Cyclooctane-1,5-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of cyclooctane-1,5-diamine. Due to a lack of specific experimentally determined quantitative data in publicly available literature, this document focuses on qualitative solubility predictions, detailed experimental protocols for determining solubility, and the broader context of cyclic diamines in research and development workflows.

Predicted Solubility of this compound

A summary of the predicted solubility is presented in the table below.

| Solvent Class | Predicted Solubility | Rationale |

| Water | Low to Insoluble | The hydrophobic eight-carbon ring likely dominates over the hydrophilic amine groups. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Soluble | Capable of hydrogen bonding with the amine groups. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | The polarity of the solvent can interact with the amine dipoles. |

| Non-Polar Solvents (e.g., Toluene, Hexane) | Sparingly Soluble to Insoluble | Limited interaction between the non-polar solvent and the polar amine groups. |

| Aqueous Acid (e.g., dilute HCl) | Soluble | Protonation of the basic amine groups forms water-soluble ammonium salts.[1][3] |

| Aqueous Base (e.g., dilute NaOH) | Insoluble | The amine groups are unlikely to be deprotonated further, and the compound remains in its less soluble free base form. |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are recommended for determining the solubility of this compound in various solvents.

General Qualitative Solubility Test

This method provides a rapid assessment of solubility in different solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, methanol, ethanol, toluene, hexane, 5% HCl, 5% NaOH)

-

Test tubes

-

Vortex mixer

-

Pipettes

Procedure:

-

Add approximately 25 mg of this compound to a test tube.

-

Add 0.75 mL of the selected solvent to the test tube.[4]

-

Vigorously shake or vortex the mixture for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble. If any solid remains, it is considered insoluble or sparingly soluble.

-

For the test in aqueous acid and base, observe any changes such as heat evolution or color change, which might indicate a reaction.[5]

Quantitative Solubility Determination by Gravimetric Method

This method allows for the determination of solubility in terms of mass per volume (e.g., g/100 mL).

Materials:

-

This compound

-

Chosen solvent

-

Scintillation vials or small flasks with secure caps

-

Analytical balance

-

Shaking incubator or magnetic stirrer with temperature control

-

Filtration apparatus (e.g., syringe filters, vacuum filtration)

-

Oven

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a vial.

-

Seal the vial and place it in a shaking incubator at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed for any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

-

Filter the withdrawn supernatant through a pre-weighed filter (e.g., a 0.45 µm syringe filter).

-

Transfer the filtered solution to a pre-weighed, dry container.

-

Evaporate the solvent completely in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the diamine.

-

Once the solvent is fully evaporated, weigh the container with the dried solute.

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = [(Mass of container + solute) - (Mass of empty container)] / (Volume of supernatant in mL) * 100

Role of Cyclic Diamines in Drug Discovery Workflow

Cyclic diamines, including scaffolds like this compound, are valuable building blocks in medicinal chemistry and drug discovery. Their rigid conformations can help in designing molecules with specific spatial arrangements to interact with biological targets. The following diagram illustrates a typical workflow where such compounds are utilized.

Caption: A generalized workflow for drug discovery utilizing a cyclic diamine scaffold.

This guide provides a foundational understanding of the solubility of this compound and its potential role in scientific research, particularly in the realm of drug development. The provided experimental protocols offer a starting point for researchers to generate specific, quantitative solubility data for their unique applications.

References

Potential Energy Surface Analysis of Cyclooctane-1,5-diamine: A Theoretical and Methodological Guide

Abstract

Cyclooctane and its derivatives are of significant interest in medicinal chemistry and materials science due to their conformational complexity, which arises from a multitude of low-energy conformers. This whitepaper provides an in-depth technical guide to the potential energy surface (PES) analysis of cyclooctane-1,5-diamine. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from foundational studies on cyclooctane and its analogues to build a predictive framework. It details the key conformers, their expected relative energies, and the influence of the 1,5-diamine substitution. Furthermore, comprehensive experimental and computational protocols for a rigorous PES analysis are presented, alongside visualizations of analytical workflows and conformational relationships to aid in research and development.

Introduction: The Complex Conformational Landscape of Cyclooctane

Cyclooctane is recognized as one of the most conformationally complex cycloalkanes, with numerous conformers of comparable energy.[1] The potential energy surface of cyclooctane is characterized by several local minima corresponding to different spatial arrangements of the carbon atoms. The most stable of these is the boat-chair conformation, followed closely by the crown conformation.[1] Other notable, higher-energy conformers include the boat-boat and twist-chair conformations.

The introduction of substituents, such as the amino groups in this compound, is expected to significantly influence the conformational equilibrium. The positions of the amino groups will dictate their steric interactions and the potential for intramolecular hydrogen bonding, thereby altering the relative energies of the parent cyclooctane conformers. For a monosubstituted cyclohexane, the chair conformation with the substituent in the equatorial position is generally the most energetically favorable due to reduced steric strain from 1,3-diaxial interactions.[2] In this compound, the interplay between the two amino groups will be a key determinant of the preferred conformation.

Theoretical Potential Energy Surface of this compound

The analysis of this compound's PES begins with the established conformers of cyclooctane. The presence of amino groups at the 1 and 5 positions will introduce steric and electronic effects that modify the relative stability of these conformers.

Key Conformers and Predicted Stabilities

The primary conformers of the cyclooctane ring will be the basis for the diamine derivative. The orientation of the amino groups (axial vs. equatorial-like positions) will be critical.

-

Boat-Chair (BC): As the most stable cyclooctane conformer, the boat-chair will likely be the foundational structure for the lowest energy conformers of the diamine. Several diastereomers are possible depending on the orientation of the two amino groups. A diaxial-like arrangement could be destabilizing due to steric hindrance, whereas a diequatorial-like arrangement would be favored.

-

Crown: The crown conformation, being only slightly less stable than the boat-chair in cyclooctane, is also a likely candidate for a low-energy conformer of the diamine.[1] The high symmetry of this conformation might be broken by the substituents.

-

Boat-Boat (BB) and Twist-Chair (TC): These higher-energy conformers of cyclooctane are expected to be less populated at equilibrium for the diamine as well, but they may represent important transition states in the interconversion pathways.

Influence of Amino Substituents

The conformational preferences of amino groups on a cycloalkane ring are governed by a balance of steric and electronic factors. In cyclohexylamine, the equatorial conformer is significantly more stable than the axial conformer. For this compound, the relative orientation of the two amino groups will be crucial. Intramolecular hydrogen bonding between the two amino groups could stabilize certain conformations that would otherwise be of higher energy.

Quantitative Conformational Data of Cyclooctane

The following table summarizes the relative energies of the most stable conformers of the parent cyclooctane molecule, which serve as a baseline for understanding the PES of its diamine derivative.

| Conformer | Point Group | Relative Energy (kcal/mol) |

| Boat-Chair | C_s | 0.00 |

| Crown | D_4d | 1.5 |

| Twist Boat-Chair | C_2 | 1.6 |

| Boat-Boat | D_2d | 2.0 |

| Chair-Chair | C_i | 2.1 |

| Twist-Chair | D_2 | 2.2 |

Data adapted from computational studies on cyclooctane.

Experimental and Computational Protocols

A definitive analysis of the PES of this compound requires a combination of experimental and computational methods.

Computational Chemistry Protocol

A thorough computational analysis is essential to map the PES and identify all stable conformers and transition states.

-

Conformational Search: An initial conformational search should be performed using a molecular mechanics force field (e.g., MMFF or OPLS) to generate a large number of potential starting geometries.

-

Quantum Mechanical Optimization: The low-energy conformers identified from the molecular mechanics search should then be optimized using quantum mechanical methods. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and a reasonably large basis set (e.g., 6-311+G(d,p)) is recommended for accurate geometries and relative energies.

-

Frequency Calculations: Vibrational frequency calculations should be performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) on the PES. These calculations also provide thermodynamic data such as zero-point vibrational energies and thermal corrections.

-

Transition State Search: To map the interconversion pathways between conformers, transition state searches should be conducted using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

Solvent Effects: The influence of different solvents on the conformational equilibrium can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for experimentally determining the conformational preferences of molecules in solution.[3]

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

1D NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired. The chemical shifts and coupling constants of the ring protons are sensitive to their dihedral angles and thus provide information about the ring's conformation.

-

2D NMR Spectroscopy: Advanced 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY/ROESY are employed.

-

COSY helps in assigning proton-proton couplings.

-

NOESY/ROESY provides information about through-space interactions between protons, which is crucial for determining the relative spatial arrangement of atoms and identifying the predominant conformer.

-

-

Variable Temperature (VT) NMR: VT-NMR experiments can be used to study the dynamics of conformational interconversion.[3] By lowering the temperature, it may be possible to "freeze out" individual conformers and observe their distinct NMR signals. The coalescence of signals as the temperature is raised can be analyzed to determine the energy barriers for ring inversion.[4]

Experimental Protocol: X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule.[5]

-

Crystallization: High-quality single crystals of this compound or a suitable salt are grown. This can be a challenging step and may require screening various solvents and crystallization conditions.

-

Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[5]

-

Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles. This provides a snapshot of the molecule in its lowest energy conformation in the solid state. It is important to note that the solid-state conformation may not be the most stable conformation in solution due to packing forces.

Visualizations

The following diagrams illustrate the logical workflow for PES analysis and the relationships between the key conformers of a cyclooctane ring system.

Caption: A workflow for the comprehensive PES analysis of this compound.

Caption: Energy relationships between major cyclooctane conformers.

Conclusion